molecular formula C19H23N5S B12278506 2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12278506
M. Wt: 353.5 g/mol
InChI Key: LWCDWVZYNANKGS-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, an azetidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzodiazole intermediate.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a suitable thioamide with a hydrazine derivative, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: A thiadiazole derivative with similar structural features.

    tert-Butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate: Another compound with a cyclopropyl and oxadiazole ring.

Uniqueness

2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct ring systems, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H23N5S

Molecular Weight

353.5 g/mol

IUPAC Name

2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole

InChI

InChI=1S/C19H23N5S/c1-19(2,3)17-20-14-6-4-5-7-15(14)24(17)13-10-23(11-13)18-22-21-16(25-18)12-8-9-12/h4-7,12-13H,8-11H2,1-3H3

InChI Key

LWCDWVZYNANKGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NN=C(S4)C5CC5

Origin of Product

United States

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